molecular formula C17H21N3O2 B3817046 2-(3-phenylpropyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine

2-(3-phenylpropyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine

Cat. No. B3817046
M. Wt: 299.37 g/mol
InChI Key: CLJJPADVWZXJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-phenylpropyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Scientific Research Applications

2-(3-phenylpropyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, it has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In drug discovery, it has been used as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(3-phenylpropyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine is not fully understood. However, it has been shown to interact with various targets in cells, including ion channels, receptors, and enzymes. This compound has been shown to modulate the activity of these targets, leading to its various biological effects.
Biochemical and Physiological Effects:
2-(3-phenylpropyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine has been shown to have various biochemical and physiological effects. In neuroscience, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, it has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. In drug discovery, it has been shown to have various pharmacological effects, including analgesic, anti-inflammatory, and anticonvulsant activities.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-phenylpropyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine in lab experiments include its potential therapeutic applications, its ability to interact with various targets in cells, and its lead compound potential for drug discovery. However, the limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are various future directions for the study of 2-(3-phenylpropyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine. These include further studies to understand its mechanism of action, the development of new derivatives with improved pharmacological properties, and the exploration of its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery.
In conclusion, 2-(3-phenylpropyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various fields.

properties

IUPAC Name

[2-(3-phenylpropyl)morpholin-4-yl]-(1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-17(15-11-18-19-12-15)20-9-10-22-16(13-20)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,11-12,16H,4,7-10,13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJJPADVWZXJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CNN=C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-phenylpropyl)morpholin-4-yl]-(1H-pyrazol-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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